molecular formula C7H19BrSi2 B1365198 Bis(trimethylsilyl)bromomethane CAS No. 29955-12-2

Bis(trimethylsilyl)bromomethane

Cat. No.: B1365198
CAS No.: 29955-12-2
M. Wt: 239.3 g/mol
InChI Key: MYXGYPFZVNSVCB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)bromomethane is a chemical compound with the molecular formula C7H19BrSi2 . It is also known by other names such as [bromo(trimethylsilyl)methyl]-trimethylsilane and Bis(trimethylsilyl)methyl Bromide .


Molecular Structure Analysis

The molecular weight of this compound is 239.30 g/mol . The InChI representation of the molecule is InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 . The molecule contains a total of 28 bond(s), including 9 non-H bond(s) and 2 rotatable bond(s) .

Scientific Research Applications

1. Synthesis of α-Bromovinylsilanes

Bis(trimethylsilyl)bromomethyllithium, derived from bis(trimethylsilyl)bromomethane, has been used in reactions with aldehydes to synthesize α-bromovinyltrimethylsilanes. These compounds, characterized by their α-bromovinyltrimethylsilane structure, have significant potential in organic synthesis due to their distinct chemical properties (Seyferth, Lefferts, & Lambert, 1977).

2. Formation of Metallacyclobutane Compounds

Research shows the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin leads to the formation of metallacyclobutane compounds. This finding is crucial for understanding complex chemical reactions involving metals and organosilicon compounds (Seyferth & Lefferts, 1976).

3. Synthesis of Alkaline-Earth-Metal Bis(bis(trimethylsilyl)amides)

Alkaline-earth-metal bis[bis(trimethylsilyl)amides] of magnesium, calcium, strontium, and barium have been synthesized using bis[bis(trimethylsilyl)amido] tin (II). This process, involving transmetalation reactions, is significant for producing these metal amides, which have applications in various chemical syntheses (Westerhausen, 1991).

4. Preparation of Odorless Selenium and Sulfur Compounds

Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide, derivatives of this compound, serve as odorless alternatives for commonly used diphenyl diselenide and diphenyl disulfide. These compounds are vital for creating odorless selenium(II) chloride and selenium(IV) trichloride with similar reactivity patterns to their phenyl counterparts (Patra et al., 2005).

5. Energy Storage Applications

Trimethylsilylated oligoethylene glycols, derived from this compound, have been used to create highly conductive electrolytes for energy storage applications. These compounds, when doped with lithium bis(trifluoromethanesulfonyl)imide, demonstrate exceptional conductivity and stability, making them suitable for use in advanced battery technologies (Zhang et al., 2008).

Safety and Hazards

Bis(trimethylsilyl)bromomethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Biochemical Analysis

Biochemical Properties

Bis(trimethylsilyl)bromomethane plays a significant role in biochemical reactions due to its ability to act as a silylating agent. This silylation process is essential for protecting functional groups during chemical synthesis and for enhancing the stability and reactivity of biomolecules . The compound’s interaction with enzymes and proteins often involves the formation of covalent bonds, which can alter the activity and function of these biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the availability of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity . This binding interaction can also affect the conformation of proteins, influencing their stability and function . Furthermore, the silylation of nucleic acids and proteins can lead to changes in gene expression by modifying the accessibility of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when using the compound in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate the silylation of biomolecules . This process can affect metabolic flux and the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells is essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and its role in biochemical reactions .

Properties

IUPAC Name

[bromo(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGYPFZVNSVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19BrSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471401
Record name Bis(trimethylsilyl)bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29955-12-2
Record name Bis(trimethylsilyl)bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)bromomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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